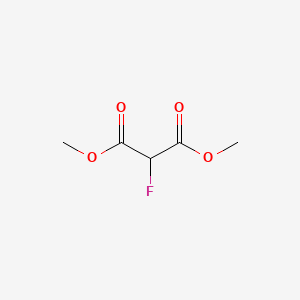

Dimethyl fluoromalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-fluoropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXHZSXYHFBIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371844 | |

| Record name | DIMETHYL FLUOROMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-14-9 | |

| Record name | DIMETHYL FLUOROMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl fluoromalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of dimethyl fluoromalonate?

Dimethyl Fluoromalonate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of this compound (CAS No. 344-14-9). It is a valuable fluorinated building block in organic synthesis, particularly for the preparation of various fluorinated compounds used in the pharmaceutical and agrochemical industries.[1] This document consolidates key data, experimental protocols, and reaction mechanisms to serve as a comprehensive resource.

Physical Properties

This compound is a clear, colorless liquid with a fruity odor.[1] Its key physical characteristics are summarized below. Data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₅H₇FO₄ | [1][2][3][4] |

| Molecular Weight | 150.11 g/mol | [1][2][3] |

| Appearance | White to light yellow crystal powder or clear, colorless liquid | [1][5] |

| Boiling Point | 111-112 °C at 45 mmHg[4][5] 140.3 ± 20.0 °C at 760 mmHg[2] | [2][4][5] |

| Density | 1.211 g/cm³[5] 1.2 ± 0.1 g/cm³[2] | [2][5] |

| Refractive Index (n20/D) | 1.383[2] 1.4032[4] | [2][4] |

| Flash Point | 38.4 °C | [2][5] |

| Vapor Pressure | 6.2 ± 0.3 mmHg at 25°C | [2] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [2][6] |

Chemical Properties

The presence of a fluorine atom significantly influences the reactivity of this compound, making it a versatile reagent in organic synthesis.[1]

Reactivity and Stability

-

Reactivity: this compound is a highly reactive molecule.[1] The electron-withdrawing nature of the fluorine atom increases the acidity of the alpha-carbon proton, facilitating its participation in a variety of reactions. It is known to undergo nucleophilic substitution, esterification, and Michael additions.[1] It serves as a potent source of fluorine in the synthesis of complex organic molecules.[1]

-

Stability: The compound is stable under normal ambient and anticipated storage conditions.[7] However, it is reactive and should be handled with care. Conditions to avoid include heat, flames, and sparks.[2] Exposure to light, particularly UV light, can lead to the formation of free radicals and cause degradation over time.[8]

-

Hazardous Reactions: It can react violently with strong oxidizing agents.[2][7] Hazardous combustion products include carbon monoxide and hydrogen fluoride.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Peaks / Shifts | Source |

| ¹H NMR | δH (CDCl₃, 400 MHz) 3.85 (6H, s, CH₃), 5.31 (1H, d, ²JHF 48.0, CHF) | [9] |

| ¹³C NMR | δC (CDCl₃, 100 MHz) 53.48 (CH₃), 85.19 (d, ¹JCF 197.2, C–F), 164.39 (d, ²JCF 24.0, C=O) | [9] |

| ¹⁹F NMR | δF (CDCl₃, 376 MHz): -195.73 (d, ²JHF 48.0, CH–F) | [9] |

| IR (Infrared) | (neat, cm⁻¹) 2962, 1748, 1438, 1250, 1206, 1112, 1016 | [9] |

| Mass Spec (EI+) | m/z 150 (3%, [M]⁺), 119 (42%, [M-OMe]⁺), 91 (73%, [M-COOMe]⁺), 59 (100%, [COOMe]⁺) | [9] |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through the direct fluorination of dimethyl malonate.

Protocol: Direct Fluorination with F₂ Gas [9]

-

Dissolve dimethyl malonate (0.15 mol) and Cu(NO₃)₂·2.5H₂O (15 mmol) in acetonitrile (85 mL).

-

Cool the mixture to 0–5 °C and stir at 650 rpm using an overhead stirrer.

-

Purge the system with N₂ for 5 minutes.

-

Introduce fluorine gas (20% v/v in N₂, 50 mL min⁻¹) into the reaction mixture for 7 hours.

-

After the reaction, purge the system with nitrogen for 20 minutes.

-

Remove the solvent in vacuo.

-

Partition the residue between water (30 mL) and ethyl acetate (20 mL).

-

Extract the aqueous phase with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with saturated brine (20 mL).

-

Dry the organic layer over sodium sulphate and evaporate the solvent under reduced pressure to yield dimethyl 2-fluoromalonate as a colorless oil.

Caption: General workflow for the synthesis of this compound.

Purification

For reactions requiring high purity, the product can be purified using column chromatography.

Protocol: Column Chromatography Purification [10]

-

Neutralize the crude reaction mixture with aqueous NaHCO₃.

-

Extract the product with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane-CH₂Cl₂ eluent system.

Applications in Synthesis

This compound is a key intermediate for creating more complex fluorinated molecules. Its reactions often involve the deprotonation of the α-carbon followed by reaction with an electrophile.

Michael Addition Reactions

The anion of this compound can act as a nucleophile in Michael addition reactions with α,β-unsaturated compounds. This is a powerful method for C-C bond formation.

Caption: Reactivity pathways of this compound in synthesis.

Synthesis of Fluoroacrylates

A reaction with formaldehyde can be used to synthesize fluorinated acrylic ester monomers, which are important for polymer chemistry. For example, 2-fluoroacrylic chloride can be prepared in three steps from dimethyl 2-fluoromalonate.[11]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

GHS Classification: It is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[3] It causes severe skin burns and eye damage.[2][3][12]

-

Personal Protective Equipment (PPE): Use in a chemical fume hood is required.[2] Wear appropriate protective gloves, clothing, safety goggles, and a face shield.[2][13] A positive pressure self-contained breathing apparatus (SCBA) should be used when necessary.[13]

-

First Aid: In case of skin contact, immediately wash with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[2][13] For eye contact, flush immediately with running water for at least 20 minutes.[13] If inhaled, move the victim to fresh air.[2][13] Seek immediate medical attention in all cases of exposure.[2]

-

Fire Fighting: Use dry chemical, carbon dioxide, or water spray for small fires.[13] Vapors may form explosive mixtures with air.[7][13]

References

- 1. kaibangchem.com [kaibangchem.com]

- 2. This compound | CAS#:344-14-9 | Chemsrc [chemsrc.com]

- 3. This compound | C5H7FO4 | CID 2737111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 344-14-9|Dimethyl 2-fluoromalonate|BLD Pharm [bldpharm.com]

- 7. carlroth.com [carlroth.com]

- 8. kaibangchem.com [kaibangchem.com]

- 9. This compound | 344-14-9 [chemicalbook.com]

- 10. Diethyl fluoromalonate synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. echemi.com [echemi.com]

- 13. This compound(344-14-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Synthesis and characterization of dimethyl fluoromalonate.

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Fluoromalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No. 344-14-9), a valuable fluorinated building block in organic synthesis and pharmaceutical development.[1][2] This document details established synthetic protocols, presents key characterization data in a structured format, and illustrates the experimental workflows.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The most prominent and modern methods involve the direct fluorination of dimethyl malonate or the use of specialized fluorinating agents.

Method 1: Direct Gas-Phase Fluorination

A highly efficient method for the synthesis of this compound is the direct fluorination of dimethyl malonate using elemental fluorine gas, catalyzed by a copper salt.[3][4] This method offers a high yield and purity of the final product.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve dimethyl malonate (0.15 mol) and copper(II) nitrate dihydrate (Cu(NO₃)₂·2.5H₂O) (15 mmol) in acetonitrile (85 mL).

-

Cooling: Cool the mixture to a temperature of 0–5 °C while stirring vigorously (e.g., 650 rpm) using an overhead stirrer.

-

Inerting: Purge the system with nitrogen gas (N₂) for 5 minutes to remove air and moisture.

-

Fluorination: Introduce a mixture of fluorine gas (20% v/v in N₂) into the reaction mixture at a controlled rate (e.g., 50 mL/min) for approximately 7 hours.

-

Purging: After the introduction of fluorine is complete, purge the reactor with nitrogen for 20 minutes to remove any residual fluorine gas.

-

Work-up: Remove the solvent under reduced pressure (in vacuo). Partition the resulting residue between water (30 mL) and ethyl acetate (20 mL).

-

Extraction & Drying: Separate the organic layer, and after drying it over anhydrous sodium sulfate, evaporate the solvent under reduced pressure.

-

Product: This procedure yields dimethyl 2-fluoromalonate as a colorless oil with high purity and yield (approx. 97% yield, 95% purity).[4]

Method 2: Fluorination with Hypervalent Iodine Reagent

An alternative method utilizes a hypervalent iodine reagent in combination with a fluoride source to achieve the fluorination of dimethyl malonate.[4]

Experimental Protocol:

-

Reagent Preparation: In a PTFE test tube, place iodosylbenzene (PhIO) (2.5 mmol) and triethylamine pentahydrogen fluoride (Et₃N·5HF) (4 mmol) in 1,2-dichloroethane (DCE) (1 mL). Stir the mixture at room temperature for 15 minutes.

-

Reactant Addition: Add dimethyl malonate (1 mmol) and an additional 1 mL of DCE to the test tube.

-

Reaction: Seal the test tube and heat the mixture at 70°C with stirring for 24 hours.

-

Neutralization: After cooling, neutralize the reaction mixture with an aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product with dichloromethane (CH₂Cl₂) (3 x 10 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the product via column chromatography.[5]

Logical Workflow for Synthesis

The general workflow for the synthesis of this compound via direct fluorination is depicted below.

Caption: Synthesis workflow via direct fluorination.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques. The key quantitative data are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 344-14-9 | [1][4][6] |

| Molecular Formula | C₅H₇FO₄ | [1][6][7] |

| Molecular Weight | 150.11 g/mol | [1] |

| Appearance | Colorless oil / White to light yellow crystalline powder | [1][4][8] |

| Boiling Point | 111-112 °C; 111 °C (at 45 torr) | [1][8] |

| Density | 1.211 g/cm³ | [8] |

| Exact Mass | 150.03283686 Da | [6] |

Spectroscopic Data

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Assignment |

| ¹H | CDCl₃ | 3.85 (s, 6H) | - | -OCH₃ |

| 5.31 (d, 1H) | ²JHF = 48.0 | CH-F | ||

| ¹³C | CDCl₃ | 53.48 | - | -C H₃ |

| 85.19 (d) | ¹JCF = 197.2 | C -F | ||

| 164.39 (d) | ²JCF = 24.0 | C =O | ||

| ¹⁹F | CDCl₃ | -195.73 (d) | ²JHF = 48.0 | CH-F |

Table 3: Infrared (IR) Spectroscopy [4]

| Wavenumber (cm⁻¹) | Assignment |

| 2962 | C-H stretch (sp³) |

| 1748 | C=O stretch (ester) |

| 1438 | C-H bend |

| 1250, 1206 | C-O stretch |

| 1112, 1016 | C-F stretch |

Table 4: Mass Spectrometry (MS) [4]

| m/z | Relative Intensity (%) | Assignment |

| 150 | 3 | [M]⁺ |

| 119 | 42 | [M - OCH₃]⁺ |

| 91 | 73 | [M - COOCH₃]⁺ |

| 59 | 100 | [COOCH₃]⁺ |

Characterization Workflow

A logical workflow for the characterization of the synthesized product is essential to confirm its structure and purity.

Caption: Workflow for spectroscopic characterization.

References

- 1. kaibangchem.com [kaibangchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MONITORING FLUORINATIONS……Selective direct fluorination for the synthesis of 2-fluoromalonate esters – All About Drugs [allfordrugs.com]

- 4. This compound | 344-14-9 [chemicalbook.com]

- 5. Diethyl fluoromalonate synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C5H7FO4 | CID 2737111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C5H7FO4) [pubchemlite.lcsb.uni.lu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to Dimethyl Fluoromalonate (CAS 344-14-9)

Introduction

Dimethyl fluoromalonate (CAS No. 344-14-9) is a fluorinated organic compound that serves as a crucial and versatile building block in modern organic synthesis.[1] Its unique structure, featuring an active fluoromethylene group, makes it a highly valuable intermediate, particularly in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] The presence of the fluorine atom allows for the strategic introduction of fluorine into complex molecules, which can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its properties, synthesis protocols, chemical reactivity, applications, and safety considerations for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless liquid or a white to light yellow crystalline powder.[1][6][7] It is characterized by a molecular formula of C₅H₇FO₄ and a molecular weight of approximately 150.11 g/mol .[1] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 344-14-9 | [6][7] |

| Molecular Formula | C₅H₇FO₄ | [1][6] |

| Molecular Weight | 150.11 g/mol | [1][8] |

| Appearance | White to light yellow crystal powder or colorless liquid | [1][6][7] |

| Boiling Point | 111-112 °C (at 45 Torr) | [1][6] |

| Density | 1.211 g/cm³ | [6] |

| Flash Point | 38.4 °C | [6] |

| Refractive Index | ~1.407 | [9] |

| SMILES | COC(=O)C(C(=O)OC)F | [6] |

| InChI Key | ZVXHZSXYHFBIEW-UHFFFAOYSA-N | [6] |

Synthesis and Manufacturing

The preparation of this compound can be achieved through several synthetic routes, most commonly involving the direct fluorination of dimethyl malonate or halogen exchange methods. The choice of method often depends on the scale, available reagents, and required purity.

Experimental Protocols

Protocol 1: Direct Fluorination using Fluorine Gas

This method, adapted from documented procedures, involves the selective conversion of a C-H bond to a C-F bond using elemental fluorine.[7][10]

-

Reagents and Equipment:

-

Dimethyl malonate (0.15 mol)

-

Cu(NO₃)₂·2.5H₂O (15 mmol)

-

Acetonitrile (85 mL)

-

Fluorine gas (20% v/v in N₂)

-

Reaction vessel equipped with an overhead stirrer, gas inlet, and temperature control.

-

Standard workup and purification apparatus.

-

-

Procedure:

-

Dissolve dimethyl malonate (19.8 g, 0.15 mol) and Cu(NO₃)₂·2.5H₂O (3.50 g, 15 mmol) in acetonitrile (85 mL) within the reaction vessel.[10]

-

Cool the mixture to 0–5 °C and commence stirring at approximately 650 rpm.[10]

-

Purge the system with nitrogen gas for 5 minutes.[10]

-

Introduce fluorine gas (20% v/v in N₂) at a flow rate of 50 mL/min for approximately 7 hours.[10]

-

After the reaction period, purge the system again with nitrogen for 20 minutes to remove residual fluorine gas.[10]

-

Remove the solvent in vacuo.[10]

-

Partition the residue between water (30 mL) and ethyl acetate (20 mL).[10]

-

Extract the aqueous phase with ethyl acetate (2 x 20 mL).[10]

-

Combine the organic layers, wash with saturated brine (20 mL), and dry over anhydrous sodium sulphate.[10]

-

Evaporate the solvent under reduced pressure to yield Dimethyl 2-fluoromalonate as a colorless oil.[10]

-

Protocol 2: Halogen Exchange (Halex) Method (Conceptual)

This protocol is based on the principles described for the synthesis of related dialkyl fluoromalonates, such as the diethyl ester, via a halogen exchange reaction from a chloro-precursor.[11]

-

Reagents and Equipment:

-

Dimethyl chloromalonate

-

Fluorinating agent (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) complexed with HF)

-

Solvent (if necessary)

-

Reaction vessel with heating and stirring capabilities.

-

-

Procedure:

-

Charge the reaction vessel with the fluorinating agent (e.g., DBN and HF).[11]

-

Slowly add dimethyl chloromalonate to the mixture while stirring.[11]

-

Heat the reaction mixture to a specified temperature (e.g., 80 °C) and maintain for several hours (e.g., 12h) to ensure complete conversion.[11]

-

Upon completion, cool the reaction mixture and perform a quench/hydrolysis step.[11]

-

Extract the product into a suitable organic solvent.[11]

-

Dry the organic phase over a drying agent like sodium sulfate.[11]

-

Remove the solvent under reduced pressure to isolate the crude product, which can be further purified if necessary.[11]

-

Chemical Reactivity and Applications

This compound is a highly reactive molecule due to the electron-withdrawing fluorine atom, which increases the acidity of the adjacent C-H proton.[1] This property makes it an excellent substrate for various C-C bond-forming reactions. It readily undergoes reactions such as Michael additions, alkylations, and condensations, making it a potent source of the fluorinated moiety in complex organic synthesis.[1][12]

Its primary application is as an intermediate in the synthesis of high-value chemicals, especially for the life sciences.[13] It is extensively used to produce fluorinated heterocyclic compounds, which are common structural motifs in pharmaceuticals.[13] Notable examples include the synthesis of 5-fluoropyrimidine and 3-fluoroquinoline derivatives, which have been investigated as novel antibacterial drug candidates.[13]

The incorporation of fluorine via this compound is a key strategy in drug design to modulate a molecule's pharmacokinetic profile. Its broader applications extend to the synthesis of agrochemicals and advanced materials where enhanced stability and specific electronic properties are desired.[3]

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions. It is classified as toxic and corrosive.[1][6] Contact can cause severe skin burns and eye damage.[14] It is also harmful if swallowed, inhaled, or absorbed through the skin.[14][15]

| Hazard Type | GHS Classification and Statements | Source(s) |

| Acute Toxicity | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | [14] |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | [14] |

| Pictograms | Danger | [14] |

| Safety Phrases | S26: In case of contact with eyes, rinse immediately...S36/37/39: Wear suitable protective clothing, gloves, eye/face protectionS45: In case of accident or if you feel unwell, seek medical advice... | [6][7] |

-

Engineering Controls: All operations involving this compound should be conducted in a well-ventilated chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and appropriate laboratory clothing.[15]

-

Handling: Handle only under the close supervision of personnel qualified in managing potentially hazardous chemicals. Avoid contact with heat, flames, and sparks.[15] Keep away from oxidizing agents.[15]

-

Storage: Store in a cool, refrigerated place in tightly closed vessels.[15]

-

First Aid: In case of skin contact, immediately wash with copious amounts of water for at least 15 minutes.[15] For eye contact, flush immediately and seek medical attention. If inhaled, move to fresh air. If ingested, wash out the mouth with water and seek immediate medical attention.[15]

-

Disposal: Dispose of waste material in accordance with national and regional regulations through a licensed disposal authority.[15]

References

- 1. kaibangchem.com [kaibangchem.com]

- 2. 344-14-9 Cas No. | Dimethyl 2-fluoromalonate | Apollo [store.apolloscientific.co.uk]

- 3. Diethyl Fluoromalonate In-depth Market Research Report - Hopewell Life Sciences [hopewell-life.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 344-14-9 | CAS DataBase [m.chemicalbook.com]

- 8. 344-14-9|Dimethyl 2-fluoromalonate|BLD Pharm [bldpharm.com]

- 9. 氟代丙二酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 344-14-9 [chemicalbook.com]

- 11. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]

- 12. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound | C5H7FO4 | CID 2737111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | CAS#:344-14-9 | Chemsrc [chemsrc.com]

Molecular structure and formula of dimethyl fluoromalonate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical and spectroscopic data for dimethyl fluoromalonate. Detailed experimental protocols for its synthesis are also included to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Molecular Structure and Formula

This compound, also known as dimethyl 2-fluoropropanedioate, is a fluorinated organic compound with significant potential as a building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Molecular Formula: C₅H₇FO₄[1]

Molecular Weight: 150.10 g/mol [1]

CAS Number: 344-14-9[1]

Synonyms:

-

Dimethyl 2-fluoromalonate

-

Dimethyl 2-fluoropropanedioate

-

2-Fluoro-malonic acid dimethyl ester

-

Propanedioic acid, fluoro-, dimethyl ester

The molecular structure of this compound is characterized by a central carbon atom bonded to a fluorine atom, a hydrogen atom, and two methoxycarbonyl groups.

graph "Molecular Structure of this compound" {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#202124"];

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

O1 [label="O"];

O2 [label="O"];

O3 [label="O"];

O4 [label="O"];

F1 [label="F"];

H1 [label="H"];

CH3_1 [label="CH₃"];

CH3_2 [label="CH₃"];

// Central carbon and its bonds

C2 -- F1 [pos="2.5,1.5!"];

C2 -- H1 [pos="1.5,1.5!"];

C2 -- C1 [pos="2,2.5!"];

C2 -- C3 [pos="2,0.5!"];

// First ester group

C1 -- O1 [label="="];

C1 -- O2;

O2 -- CH3_1;

// Second ester group

C3 -- O3 [label="="];

C3 -- O4;

O4 -- CH3_2;

}

Caption: Workflow for direct fluorination synthesis.

Methodology:

-

Reaction Setup: In a 500 mL fluorination vessel, dissolve dimethyl malonate (e.g., 20 g) and copper(II) nitrate hydrate (e.g., 10 mol%) in acetonitrile (e.g., 200 mL).[2][3]

-

Cooling and Stirring: Cool the reaction mixture to 0–5 °C and stir vigorously using an overhead stirrer.

-

Inert Atmosphere: Purge the system with nitrogen gas for 5 minutes.

-

Fluorination: Introduce a mixture of fluorine gas in nitrogen (20% v/v) into the reaction mixture at a controlled rate.[2] The total amount of fluorine should be approximately 1.1 equivalents.[3]

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as ¹⁹F NMR or GC-MS to determine the consumption of the starting material and the formation of the product.

-

Work-up: After the reaction is complete, purge the vessel with nitrogen. Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.[2]

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. The crude product can be purified by fractional distillation to yield high-purity this compound.[3]

Synthesis via Lewis Acid-Catalyzed Monofluorination

This method provides an alternative route with high selectivity for the monofluorinated product.[1]

Experimental Workflow:

Caption: Workflow for Lewis acid-catalyzed synthesis.

Methodology:

-

Reaction Setup: To a stirred mixture of dimethyl malonate (1.0 equiv.) and N-fluoro-N-methyl-p-toluenesulfonamide (Me-NFSI, 1.1 equiv.) in toluene (0.1 M), add titanium(IV) isopropoxide (Ti(OtBu)₄, 10 mol%) under a nitrogen atmosphere.[1]

-

Reaction Conditions: Heat the reaction mixture at reflux for 2 hours.[1]

-

Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: n-hexane/CH₂Cl₂) to obtain this compound.[1]

Logical Relationships in Synthesis

The choice of synthetic route can be guided by several factors, including the desired scale, available reagents, and safety considerations.

Caption: Decision pathway for this compound synthesis.

This guide provides foundational information for researchers working with this compound. It is essential to consult the primary literature and adhere to all laboratory safety protocols when handling the reagents and performing the described procedures.

References

A Technical Guide to the Spectroscopic Characterization of Dimethyl Fluoromalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for dimethyl fluoromalonate (C₅H₇FO₄), a valuable fluorinated building block in organic synthesis. Due to the limited availability of published spectroscopic data for this compound, this guide presents estimated Nuclear Magnetic Resonance (NMR) data based on the closely related analogue, dimethyl 2-(2-cyanoethyl)-2-fluoromalonate. Infrared (IR) spectroscopic data is predicted based on characteristic functional group absorptions. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for the spectroscopic analysis of this compound.

Estimated Spectroscopic Data

The following tables summarize the estimated NMR and predicted IR spectroscopic data for this compound.

Table 1: Estimated ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ~5.4 | Doublet (d) | ~48 (²JH-F) | CHF |

| ~3.8 | Singlet (s) | - | 2 x OCH₃ |

Estimation based on spectral data for dimethyl 2-(2-cyanoethyl)-2-fluoromalonate.

Table 2: Estimated ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ~165 | Doublet (d) | ~25 (²JC-F) | 2 x C=O |

| ~88 | Doublet (d) | ~200 (¹JC-F) | CHF |

| ~54 | Singlet (s) | - | 2 x OCH₃ |

Estimation based on spectral data for dimethyl 2-(2-cyanoethyl)-2-fluoromalonate.

Table 3: Estimated ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ~ -180 | Doublet (d) | ~48 (²JF-H) | CHF |

Estimation based on spectral data for dimethyl 2-(2-cyanoethyl)-2-fluoromalonate.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (methyl) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex the tube gently if necessary.

-

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: CDCl₃ at 77.16 ppm.

-

-

-

¹⁹F NMR Spectroscopy:

-

Instrument: A 376 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range appropriate for organofluorine compounds (e.g., +50 to -250 ppm).

-

Reference: An external standard such as CFCl₃ at 0.00 ppm.

-

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Alternatively, if the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

-

-

Data Acquisition (FT-IR Spectrometer):

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Scan: Record the spectrum of the prepared sample.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization and a conceptual pathway for the synthesis of this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization.

Caption: A simplified conceptual pathway for the synthesis of this compound.

Navigating the Chemistry of a Key Fluorinated Building Block: A Technical Guide to Dimethyl Fluoromalonate

For Immediate Release

A comprehensive technical guide on the reactivity and stability of dimethyl fluoromalonate, a critical fluorinated building block in pharmaceutical and agrochemical research, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's behavior under various conditions, detailed experimental protocols for its key reactions, and a thorough examination of its stability profile.

This compound serves as a versatile precursor in the synthesis of a wide array of fluorinated organic molecules. The strategic introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its acidity, metabolic stability, and biological activity. A profound understanding of the reactivity and stability of this compound is therefore paramount for its effective utilization in the design and synthesis of novel compounds.

This guide summarizes the available quantitative data, outlines detailed experimental methodologies, and presents visual diagrams of key chemical processes to facilitate a deeper understanding of this important reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₇FO₄ |

| Molecular Weight | 150.10 g/mol |

| Appearance | White to light yellow crystalline powder |

| Boiling Point | 111°C (at 45 torr) |

| Flash Point | 38.4°C |

| Density | 1.211 g/cm³ |

| CAS Number | 344-14-9 |

Stability Profile

While specific kinetic data for the hydrolysis and thermal decomposition of this compound is not extensively documented in publicly available literature, its stability can be inferred from the behavior of analogous fluorinated and non-fluorinated malonic esters.

Hydrolytic Stability

The ester groups of this compound are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is expected to be significantly influenced by pH. Generally, ester hydrolysis is catalyzed by both acid and base. A typical pH-rate profile for ester hydrolysis shows a U-shaped curve, with the minimum rate occurring in the neutral pH range.

Expected Hydrolysis Profile:

-

Acidic Conditions (pH < 4): The hydrolysis is acid-catalyzed, and the rate is proportional to the concentration of hydronium ions.

-

Neutral Conditions (pH 4-8): The uncatalyzed hydrolysis by water is the dominant pathway, which is generally slow.[1]

-

Basic Conditions (pH > 8): The hydrolysis is base-catalyzed (saponification) and is typically much faster than acid-catalyzed or neutral hydrolysis. The rate is proportional to the concentration of hydroxide ions.

For comparison, studies on dimethyl fumarate have shown it to be highly susceptible to hydrolysis under both acidic and alkaline conditions.[2] It is reasonable to anticipate a similar, if not more pronounced, susceptibility for this compound due to the electron-withdrawing nature of the fluorine atom, which can influence the reactivity of the carbonyl carbons.

Thermal Stability

The thermal stability of this compound is a critical parameter for its safe handling and storage, as well as for its application in reactions conducted at elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the decomposition temperature and to study the kinetics of thermal decomposition.[3][4]

Reactivity and Synthetic Applications

This compound is a valuable C2 synthon in organic synthesis, primarily utilized for the introduction of a fluorinated carbon center. Its reactivity is centered around the acidic methine proton and the two ester functionalities.

Acidity and Enolate Formation

The methine proton (α-proton) of this compound is acidic due to the electron-withdrawing effects of the adjacent fluorine atom and the two carbonyl groups. This allows for the ready formation of a resonance-stabilized enolate in the presence of a suitable base. This enolate is a potent nucleophile and is central to the majority of the reactions involving this compound.

Key Reactions

-

Alkylation: The enolate of this compound readily undergoes C-alkylation with a variety of electrophiles, such as alkyl halides. This reaction is a cornerstone of malonic ester synthesis and provides a straightforward route to α-fluoro-α-alkylated carboxylic acid derivatives after subsequent hydrolysis and decarboxylation.

-

Michael Addition: As a soft nucleophile, the enolate of this compound is an excellent Michael donor, participating in 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds.[4] This reaction is highly efficient for the formation of carbon-carbon bonds and the synthesis of complex fluorinated molecules.

Experimental Protocols

General Safety and Handling Precautions

Working with fluorinated organic compounds requires strict adherence to safety protocols due to their potential reactivity and toxicity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[1]

-

Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents.[1]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[7]

Protocol 1: General Procedure for C-Alkylation of Dimethyl Malonate (Adapted for this compound)

This protocol is a representative procedure for the alkylation of malonic esters and can be adapted for this compound.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., 1-bromopropane)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon) is charged with sodium hydride (1.1 equivalents). The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous solvent (DMF or THF) is then added.

-

Enolate Formation: The suspension is cooled to 0 °C in an ice bath. This compound (1.0 equivalent) is added dropwise to the stirred suspension, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30-60 minutes until the evolution of hydrogen gas ceases.

-

Alkylation: The reaction mixture is cooled again to 0 °C, and the alkyl halide (1.0-1.2 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature or gently heated to drive the reaction to completion, which is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with deionized water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography.

Protocol 2: General Procedure for Michael Addition (Adapted for this compound)

This protocol outlines a general procedure for the Michael addition of a malonate to an α,β-unsaturated ketone.

Materials:

-

This compound

-

α,β-unsaturated ketone (e.g., methyl vinyl ketone)

-

Base catalyst (e.g., sodium ethoxide, triethylamine)

-

Anhydrous ethanol or other suitable solvent

-

Dilute aqueous acid (for work-up)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Enolate Formation: In a reaction vessel, the base catalyst (catalytic or stoichiometric amount) is added to a solution of this compound (1.0 equivalent) in the anhydrous solvent at room temperature or below.

-

Michael Addition: The α,β-unsaturated ketone (1.0-1.1 equivalents) is added to the enolate solution. The reaction is stirred at the appropriate temperature until completion, as monitored by TLC or GC-MS.

-

Work-up: The reaction is quenched by the addition of a dilute aqueous acid. The mixture is then extracted with an organic solvent. The combined organic layers are washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography or distillation.

Visualizing Chemical Processes

To aid in the understanding of the experimental and analytical workflows, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the alkylation of this compound.

Caption: A logical workflow for assessing the stability of this compound.

Conclusion

This compound is a valuable and reactive building block in modern organic synthesis. A comprehensive understanding of its stability and reactivity is essential for its successful application in the development of new pharmaceuticals and agrochemicals. While further quantitative studies on its stability are warranted, the information presented in this guide provides a solid foundation for researchers working with this important fluorinated compound. By following the outlined safety precautions and experimental guidelines, scientists can safely and effectively harness the synthetic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. azom.com [azom.com]

- 3. cetco.com [cetco.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Kinetics of Dimethyl Methylphosphonate Adsorption and Decomposition on Zirconium Hydroxide Using Variable Temperature In Situ Attenuated Total Reflection Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

Key reactions of dimethyl fluoromalonate such as nucleophilic substitution and Michael addition.

An In-depth Technical Guide to the Core Reactions of Dimethyl Fluoromalonate

Introduction

This compound (CAS No. 344-14-9) is a fluorinated organic compound that serves as a highly reactive and versatile building block in modern organic synthesis.[1] Its unique chemical properties, stemming from the presence of an electron-withdrawing fluorine atom on the active methylene carbon, make it a valuable precursor in the pharmaceutical and agrochemical industries.[2][3] The incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This technical guide focuses on two of its cornerstone reactions: nucleophilic substitution and Michael addition, providing an in-depth overview for researchers, scientists, and professionals in drug development.

Nucleophilic Substitution: Palladium-Catalyzed Asymmetric Allylic Alkylation

The enolate of this compound is a soft nucleophile that can participate in various substitution reactions. A particularly significant application is the palladium-catalyzed asymmetric allylic alkylation (AAA), which allows for the enantioselective formation of carbon-carbon bonds. In this reaction, the fluoromalonate anion attacks an allylic substrate, typically an allylic acetate or carbonate, in the presence of a chiral palladium catalyst. This methodology is crucial for synthesizing chiral molecules containing a fluorine atom at a stereogenic center.[4]

Reaction Scheme & Logical Workflow

The logical workflow for a typical Pd-catalyzed asymmetric allylic alkylation involves the coordination of the palladium catalyst to the allylic substrate, followed by oxidative addition to form a π-allyl palladium intermediate. Subsequent nucleophilic attack by the this compound enolate yields the final product and regenerates the catalyst.

Quantitative Data

The following table summarizes results for the enantioselective synthesis of monofluorinated allylic compounds via Pd-catalyzed asymmetric allylation of dimethyl 2-fluoromalonate.

| Entry | Allyl Substrate | Ligand | Base | Solvent | Time (h) | Yield (%) | ee (%) | Ref |

| 1 | cinnamyl acetate | (S)-Spymox | BSA, AcOK | CH₂Cl₂ | 24 | 95 | 94 | [4] |

| 2 | (E)-hex-2-en-1-yl acetate | (S)-Spymox | BSA, AcOK | CH₂Cl₂ | 24 | 92 | 85 | [4] |

| 3 | 1,3-diphenylallyl acetate | (S)-Spymox | BSA, AcOK | CH₂Cl₂ | 24 | 99 | 98 | [4] |

| BSA: N,O-Bis(trimethylsilyl)acetamide | ||||||||

| AcOK: Potassium Acetate |

Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation

Adapted from Gao et al., Org. Biomol. Chem., 2015.[4]

-

Catalyst Preparation : In a flame-dried Schlenk tube under an argon atmosphere, [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral ligand (e.g., (S)-Spymox, 2.2 mol%) are dissolved in anhydrous, degassed solvent (e.g., CH₂Cl₂). The mixture is stirred at room temperature for 30 minutes.

-

Reagent Addition : To the catalyst solution, the allylic substrate (1.0 equiv.), this compound (1.5 equiv.), N,O-Bis(trimethylsilyl)acetamide (BSA, 2.0 equiv.), and potassium acetate (AcOK, 0.1 equiv.) are added sequentially.

-

Reaction : The reaction mixture is stirred at room temperature for the specified time (e.g., 24 hours) and monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification : Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Analysis : The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Michael Addition (1,4-Conjugate Addition)

The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor).[5][6] The enolate of this compound is an excellent Michael donor, and its addition to various acceptors is a key strategy for synthesizing complex fluorinated molecules.[7][8] This reaction is often catalyzed by a base or, for asymmetric transformations, by chiral organocatalysts or metal complexes.[9][10]

Reaction Mechanism

The reaction proceeds through three primary steps: enolate formation, conjugate addition, and protonation.[6]

Quantitative Data

Enantioselective Michael additions of dialkyl fluoromalonates to various acceptors have been extensively studied. The table below presents representative data.

| Entry | Michael Acceptor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |

| 1 | Chalcone | Cinchonine-derived salt | Toluene | RT | 48 | 85 | 45 | [7] |

| 2 | trans-β-Nitrostyrene | Chiral Thiourea | Toluene | RT | 24 | 95 | 92 | [7] |

| 3 | 2-Cyclopenten-1-one | (S)-Ga-Na-BINOL | THF | 24 | 46 | 90 | 99 | [10] |

| Data for entry 3 involves dimethyl malonate, but is representative of the high enantioselectivity achievable for malonate derivatives with this catalyst system. |

Experimental Protocol: Asymmetric Michael Addition to an Enone

Adapted from a general procedure for asymmetric Michael additions.[10]

-

Catalyst & Reagent Setup : A flame-dried, three-necked round-bottom flask is charged with a base (e.g., sodium tert-butoxide, 0.07 equiv.). The flask is evacuated and backfilled with nitrogen. Anhydrous THF is added. The chiral catalyst solution (e.g., (S)-Ga-Na-BINOL complex, 0.10 equiv.) is added.

-

Addition of Reactants : this compound (1.0 equiv.) is added via syringe, followed by the α,β-unsaturated ketone (e.g., 2-cyclopenten-1-one, 1.0 equiv.).

-

Reaction : The mixture is stirred at room temperature (e.g., 24 °C) for the required duration (e.g., 46 hours), while being monitored by TLC.

-

Work-up : The reaction is quenched by adding 1M aq. HCl. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).

-

Purification : The combined organic phases are washed with saturated aqueous sodium bicarbonate and then brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated on a rotary evaporator. The resulting crude product is purified by flash column chromatography or distillation.

-

Analysis : Purity and identity are confirmed by NMR spectroscopy. Enantiomeric excess is determined by chiral HPLC or SFC.

Experimental Workflow Diagram

References

- 1. kaibangchem.com [kaibangchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Allylic substitution reactions with fluorinated nucleophiles [ouci.dntb.gov.ua]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [guidechem.com]

- 9. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 10. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Fluoromalonate Esters: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromalonate esters, particularly diethyl fluoromalonate, are pivotal building blocks in modern medicinal and agricultural chemistry. The introduction of a fluorine atom into the malonate backbone imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and bioavailability of parent compounds. This technical guide provides an in-depth exploration of the historical development of fluoromalonate ester synthesis, from early pioneering efforts to contemporary industrial-scale manufacturing processes. It includes detailed experimental protocols for key methodologies, a comparative analysis of quantitative data, and visualizations of reaction pathways and workflows to aid in research and development.

Historical Development of Synthetic Methodologies

The journey of synthesizing fluoromalonate esters has been marked by a continuous quest for safer, more efficient, and scalable methods. The timeline below highlights the key milestones in this evolution.

Early Methods (1950s - 1980s)

The mid-20th century saw the first successful, albeit challenging, syntheses of fluoromalonate esters. These early methods laid the groundwork for future innovations but were often hampered by low yields, hazardous reagents, and limited scalability.

-

1958: Electrophilic Fluorination with Perchloryl Fluoride (FClO₃) The first reported synthesis of a fluoromalonate ester involved the use of perchloryl fluoride as an electrophilic fluorinating agent.[1] This method, while groundbreaking, was not widely adopted due to the highly oxidizing and potentially explosive nature of FClO₃.[1] The reaction with sodium diethyl malonate often produced a mixture of mono- and di-fluorinated products.[1]

-

The "Carbonyl Process" (circa 1960) An early synthetic route, referred to as the "carbonyl process," was reported to produce diethyl fluoromalonate with a modest yield of 34%.[2] This process likely involved the carbonylation of a chloro- or fluoroacetic acid derivative. A related patent describes the synthesis of diethyl malonate from ethyl chloroacetate, carbon monoxide, and ethanol, which provides insight into the potential chemistry of this early method.[3] However, specific details and the direct application to fluoromalonates from this era are not well-documented in readily available literature.

-

Improvements in the 1980s: "Esterification" The 1980s brought significant improvements in yield. In 1982, a method described as "esterification" achieved a 70% yield, and by 1984, further refinements to the raw materials pushed the yield to 85%.[2] While the specific reagents and conditions for this "esterification" process are not clearly detailed in the available literature, it likely involved the esterification of a fluorinated malonic acid precursor. The development of new electrophilic fluorinating agents in the O-F and N-F class during this period also expanded the synthetic possibilities.[1]

The Advent of Modern Synthesis (1990s - Present)

The 1990s marked a turning point with the introduction of more practical and scalable methods, which have been continuously refined. These modern techniques form the basis of current industrial production.

-

Halogen Exchange (Halex) Process The Halex process has become a cornerstone for the large-scale manufacture of fluorinated aromatic compounds and has been adapted for the synthesis of fluoromalonate esters.[4] This method involves the nucleophilic substitution of a halogen (typically chlorine) with fluoride. The process generally starts with the chlorination of diethyl malonate to yield diethyl chloromalonate, followed by fluorination using a fluoride source like hydrogen fluoride (HF).[5] While effective, the use of HF presents significant safety and environmental challenges, often limiting this method to specialized industrial settings.[2]

-

Direct Fluorination with Elemental Fluorine (F₂) Initially considered impractical due to the high reactivity of elemental fluorine, direct fluorination has emerged as a highly efficient one-step process. This method involves bubbling diluted fluorine gas through a solution of the malonate ester, often in the presence of a catalyst like copper nitrate.[6] Advances in reaction control, including the use of flow reactors, have made this a viable and greener alternative to multi-step processes.[7]

-

Electrophilic Fluorination with N-F Reagents The development of stable, solid, and commercially available electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, has revolutionized the laboratory-scale synthesis of fluoromalonate esters.[1] These reagents are safer to handle than elemental fluorine and perchloryl fluoride and offer excellent yields under mild conditions.[8][9][10] Lewis acid catalysis can be employed to enhance the selectivity for mono-fluorination.[8][11]

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for various methods of diethyl fluoromalonate synthesis, allowing for a direct comparison of their efficacy.

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Early Methods | ||||||

| "Carbonyl Process" (ca. 1960) | Not specified | Not specified | Not specified | Not specified | 34 | [2] |

| "Esterification" (1982) | Not specified | Not specified | Not specified | Not specified | ~70 | [2] |

| "Esterification" (1984) | Not specified | Not specified | Not specified | Not specified | 85 | [2] |

| Modern Methods | ||||||

| Halogen Exchange (Halex) | 1. MgCl₂ 2. DBN·HF complex | 1. Dichloromethane 2. Not specified | 1. Microwave 2. 80 | 1. 0.08 2. 12 | 81 (chlorination) 83 (fluorination) | [5] |

| Direct Fluorination | F₂/N₂, Cu(NO₃)₂·2.5H₂O | Acetonitrile | 0-5 | 2 | 94 | [2] |

| Electrophilic Fluorination (NFSI) | Me-NFSI, Ti(OᵗBu)₄ | Toluene | Reflux | 2 | 45-60 (isolated) | [8] |

| Electrophilic Fluorination | Iodosylbenzene, Et₃N·5HF | 1,2-dichloroethane | 70 | 24 | 85 | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Halogen Exchange (Halex) Synthesis of Diethyl Fluoromalonate

This two-step process involves the initial chlorination of diethyl malonate followed by fluorination.

Step 1: Synthesis of Diethyl Chloromalonate

-

Reagents: Diethyl malonate (16.0 g, 0.1 mol), HTIB (47.0 g, 0.12 mol), Magnesium chloride (19.0 g).

-

Procedure:

-

In a microwave-safe aluminum vessel, add diethyl malonate and HTIB.

-

Irradiate in a 700W microwave oven for 3 minutes.

-

Allow the mixture to cool, then add magnesium chloride.

-

Irradiate again for 2 minutes and let it cool.

-

Extract the product twice with 50 ml of dichloromethane.

-

Dry the combined organic layers with anhydrous magnesium sulfate and evaporate the solvent to obtain diethyl chloromalonate. Reported Yield: 81%[5]

-

Step 2: Synthesis of Diethyl Fluoromalonate

-

Reagents: Diethyl chloromalonate (15.7 g, 0.1 mol), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (24.8 g, 0.2 mol), Hydrogen fluoride (HF) (11.5 g).

-

Procedure:

-

In a 100 ml three-necked flask, add DBN and HF and stir.

-

Add diethyl chloromalonate to the mixture.

-

Heat the reaction to 80°C for 12 hours.

-

After the reaction is complete, hydrolyze the mixture.

-

Extract the product and dry the organic layer over sodium sulfate.

-

Remove the solvent under reduced pressure to obtain diethyl fluoromalonate. Reported Yield: 83%[5]

-

Direct Fluorination of Diethyl Malonate with Elemental Fluorine

This method provides a high-yield, one-step synthesis.

-

Reagents: Diethyl malonate, Fluorine gas (diluted in Nitrogen), Copper(II) nitrate hemi(pentahydrate).

-

Solvent: Acetonitrile.

-

Procedure:

-

Dissolve diethyl malonate and a catalytic amount of copper(II) nitrate hemi(pentahydrate) in acetonitrile in a suitable reactor.

-

Cool the reaction mixture to 0-5°C.

-

Bubble a stream of fluorine gas (typically 10-20% in nitrogen) through the solution while maintaining the temperature.

-

Monitor the reaction progress by suitable analytical techniques (e.g., GC, NMR).

-

Upon completion (typically 2 hours), purge the reactor with nitrogen to remove any residual fluorine.

-

Work up the reaction mixture to isolate the diethyl fluoromalonate. Reported Yield: 94%[2]

-

Electrophilic Fluorination using N-Fluorobenzenesulfonimide (NFSI)

This protocol is suitable for laboratory-scale synthesis under mild conditions.

-

Reagents: Diethyl malonate (0.5 mmol), N-fluorobis(methanesulfonyl)imide (Me-NFSI) (0.55 mmol), Titanium(IV) tert-butoxide (Ti(OᵗBu)₄) (10 mol%).

-

Solvent: Toluene (5.0 mL).

-

Procedure:

-

To a stirred mixture of diethyl malonate and Me-NFSI in toluene under a nitrogen atmosphere, add Ti(OᵗBu)₄.

-

Reflux the reaction mixture for 2 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product three times with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography. Reported Yield: 45-60% (isolated)[8]

-

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows and mechanisms of the key synthetic methods.

Caption: Chronological development of fluoromalonate ester synthesis methods.

Caption: Comparative workflow of modern fluoromalonate ester synthesis methods.

Caption: General mechanism of electrophilic fluorination of diethyl malonate.

Conclusion

The synthesis of fluoromalonate esters has evolved significantly from its inception, driven by the increasing demand for fluorinated molecules in the life sciences. While early methods were fraught with challenges, modern techniques such as direct fluorination and the use of advanced N-F electrophilic reagents offer high yields, improved safety profiles, and greater scalability. The Halex process remains a viable, albeit hazardous, industrial method. This guide provides researchers and drug development professionals with a comprehensive overview of the historical context, practical methodologies, and comparative data necessary to make informed decisions in the synthesis and application of these valuable fluorinated building blocks. The continued development of greener and more efficient fluorination technologies will undoubtedly further expand the utility of fluoromalonate esters in creating the next generation of pharmaceuticals and agrochemicals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemwhat.com [chemwhat.com]

- 3. CN1237571A - Preparation method of diethyl malonate - Google Patents [patents.google.com]

- 4. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mepi.fr [mepi.fr]

- 8. Volume # 2(105), March - April 2016 — "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI" [notes.fluorine1.ru]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 11. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 12. Diethyl fluoromalonate synthesis - chemicalbook [chemicalbook.com]

The Core Mechanism of Electrophilic Fluorination of Malonate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the various fluorination methods, the electrophilic fluorination of active methylene compounds, such as malonate esters, represents a direct and powerful strategy for the synthesis of α-fluorinated carbonyl compounds. This technical guide provides an in-depth exploration of the core mechanism, experimental protocols, and quantitative data associated with the electrophilic fluorination of malonate esters.

The Core Reaction Mechanism

The electrophilic fluorination of malonate esters proceeds through a well-established two-step mechanism involving the formation of a nucleophilic enolate followed by its reaction with an electrophilic fluorine source.[1]

Step 1: Deprotonation and Enolate Formation

The reaction is initiated by the deprotonation of the acidic α-proton of the malonate ester by a base. This results in the formation of a resonance-stabilized enolate anion. The choice of base is critical and can range from common organic bases like triethylamine to stronger bases such as sodium hydride or lithium diisopropylamide (LDA), depending on the reactivity of the substrate and the fluorinating agent.[2][3] The formation of the enolate is a reversible process, and the position of the equilibrium is dependent on the pKa of the malonate ester and the strength of the base used.

Step 2: Nucleophilic Attack on the Electrophilic Fluorine Source

The generated enolate, being a soft nucleophile, attacks the electrophilic fluorine atom of the fluorinating agent in an SN2-type reaction.[1] This step results in the formation of the C-F bond and the desired α-fluoromalonate ester. Common electrophilic fluorinating agents are typically N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, where the fluorine atom is rendered electrophilic by being bonded to a highly electronegative nitrogen atom, which is part of an electron-withdrawing framework.[1][4][5][6]

The overall reaction can be summarized as follows:

Caption: The two-step mechanism of electrophilic fluorination of malonate esters.

Controlling Monofluorination vs. Difluorination

A significant challenge in the electrophilic fluorination of malonate esters is controlling the degree of fluorination. The product, α-fluoromalonate ester, still possesses an acidic proton, which can be removed by the base to form a new enolate. This enolate can then react with another equivalent of the fluorinating agent to yield the α,α-difluoromalonate ester.[2][3]

Several strategies can be employed to favor monofluorination:

-

Stoichiometry: Using a stoichiometric amount or a slight excess of the fluorinating agent relative to the malonate ester is the most straightforward approach.[7]

-

Base Strength and Stoichiometry: Employing a weaker base or a substoichiometric amount of a strong base can limit the formation of the enolate of the monofluorinated product.[3]

-

Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl groups of the malonate ester, increasing its acidity and facilitating monofluorination even with weaker bases.[7] This approach can also modulate the reactivity of the intermediate enolate.

-

Reaction Conditions: Lower reaction temperatures generally favor monofluorination by reducing the rate of the second fluorination step.[3]

Quantitative Data on Electrophilic Fluorination of Malonate Esters

The following table summarizes representative quantitative data from various studies on the electrophilic fluorination of malonate esters, highlighting the influence of different reagents and conditions on product yields.

| Malonate Ester | Fluorinating Agent | Base | Solvent | Temperature (°C) | Yield (Mono-F) | Yield (Di-F) | Reference |

| Diethyl malonate | FClO₃ | NaOEt | Ethanol | - | Mixture | High Yield (with 2 eq.) | [2] |

| Diethyl malonate | Me-NFSI | Ti(OtBu)₄ (cat.) | Toluene | Reflux | 45% (isolated) | 15% (NMR) | [7] |

| Diethyl 2-phenylmalonate | NFBB | Cs₂CO₃ (cat.) | - | - | 90% | - | [8] |

| Sodium diethyl malonate | N-F imide reagent | - | - | -10 | 96% | - | [9] |

| Sodium diethyl phenylmalonate | N-F reagent | - | - | - | 93% | - | [9] |

| Sodium diethyl malonates | 1-fluoro-2-pyridone | - | - | - | 9-39% | Byproduct | [9] |

Detailed Experimental Protocol: Monofluorination of Diethyl Malonate

This protocol is a representative example for the monofluorination of diethyl malonate using N-Fluorobenzenesulfonimide (NFSI), a commonly used electrophilic fluorinating agent.[4][10]

Materials:

-

Diethyl malonate

-

N-Fluorobenzenesulfonimide (NFSI)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.1 eq) under a nitrogen atmosphere. Anhydrous THF is added to the flask.

-

Enolate Formation: A solution of diethyl malonate (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is stirred at this temperature for 30 minutes, during which hydrogen gas evolution is observed.

-

Fluorination: A solution of NFSI (1.05 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Workup: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure diethyl 2-fluoromalonate.

Caption: A general experimental workflow for the monofluorination of diethyl malonate.

Conclusion

The electrophilic fluorination of malonate esters is a fundamental and versatile transformation in organic synthesis. A thorough understanding of the underlying mechanism, the factors controlling selectivity, and the practical aspects of the experimental protocol is crucial for its successful application in research and development. The choice of fluorinating agent, base, and reaction conditions must be carefully optimized to achieve the desired outcome, whether it be the synthesis of monofluorinated or difluorinated products. The continued development of new and more selective electrophilic fluorinating agents will undoubtedly expand the scope and utility of this important reaction in the years to come.

References

- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. N-Fluorobenzenesulfonimide | 133745-75-2 [chemicalbook.com]

- 5. Selectfluor - Wikipedia [en.wikipedia.org]

- 6. brynmawr.edu [brynmawr.edu]

- 7. Volume # 2(105), March - April 2016 — "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI" [notes.fluorine1.ru]

- 8. Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Fluorobenzenesulfonimide 97 133745-75-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling of Dimethyl Fluoromalonate

For researchers, scientists, and drug development professionals, understanding the appropriate handling and safety protocols for reactive chemical intermediates is paramount. This guide provides a comprehensive overview of the essential safety information for dimethyl fluoromalonate, a valuable yet hazardous building block in organic synthesis.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity odor.[1] It is primarily utilized as a reagent in the synthesis of various fluorinated compounds, including pharmaceuticals.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇FO₄ | [1][2] |

| Molecular Weight | 150.10 g/mol | [2] |

| CAS Number | 344-14-9 | [2] |

| Appearance | Clear, colorless liquid or white to light yellow crystal powder | [1][3] |

| Boiling Point | 111-112 °C[1] or 111 °C at 45 torr[3] | [1][3] |

| Density | 1.211 g/cm³ | [3] |

| Flash Point | 38.4 °C | [3] |

| IUPAC Name | dimethyl 2-fluoropropanedioate | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is crucial to understand its potential dangers to ensure safe handling. The Globally Harmonized System (GHS) classification for this compound is detailed in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[2] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[2] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2] |

The primary hazards associated with this compound are its acute toxicity and corrosivity.[1][3] Exposure through ingestion, skin contact, or inhalation may lead to severe injury or even death, with effects possibly being delayed.[4]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times. This includes:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-